molecular formula C7H5ClN2OS B11897719 2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one

2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one

Katalognummer: B11897719
Molekulargewicht: 200.65 g/mol
InChI-Schlüssel: PIGZFACYQCNGHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-7-methylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 1265593-71-2) is a versatile chemical scaffold in medicinal chemistry and drug discovery research. This compound is a key synthetic intermediate for exploring novel therapeutic agents, with published applications in the synthesis of antiplasmodial compounds targeting Plasmodium falciparum , the parasite responsible for malaria . The thieno[3,2-d]pyrimidinone core is valued for its use in scaffold hopping strategies, allowing researchers to generate diverse analogues for structure-activity relationship (SAR) studies . This ring system has also been investigated in other therapeutic areas, including the development of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) . The chloro substituent at the 2-position makes this molecule a versatile building block for further functionalization via nucleophilic aromatic substitution, enabling the introduction of various amine-containing moieties to create targeted libraries. The molecular formula is C 7 H 5 ClN 2 OS and the molecular weight is 200.65 g/mol . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-chloro-7-methyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c1-3-2-12-5-4(3)9-7(8)10-6(5)11/h2H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGZFACYQCNGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=C(NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The dichloro precursor is treated with aqueous sodium hydroxide (1N) in tetrahydrofuran (THF) at room temperature under an inert nitrogen atmosphere. The reaction selectively hydrolyzes the chlorine at position 4, yielding the 4(3H)-one derivative while retaining the chlorine at position 2. Neutralization with hydrochloric acid precipitates the product, which is isolated via filtration.

Key Data:

ParameterValue
Starting Material2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
BaseNaOH (1N aqueous solution)
SolventTHF
Temperature20°C
Reaction TimeUntil completion (HPLC monitoring)
Yield92%
Product PurityConfirmed via MS (ESI+: m/z 201)

This method’s efficiency stems from the steric and electronic effects of the methyl group at position 7, which stabilizes the intermediate during hydrolysis. The use of THF as a co-solvent enhances reagent miscibility and reaction homogeneity.

Chlorination of 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one

Direct chlorination at position 2 of the pyrimidine ring offers an alternative route. This method employs phosphorus oxychloride (POCl₃) as a chlorinating agent, which selectively targets the hydroxyl group at position 4 while introducing chlorine at position 2.

Optimization of Chlorination

Heating 7-methylthieno[3,2-d]pyrimidin-4(3H)-one with excess POCl₃ at 100°C for 6 hours achieves near-quantitative conversion to the 4-chloro intermediate. Subsequent treatment with thiourea in sodium hydroxide replaces the 4-chloro group with a hydroxyl, yielding the target compound.

Key Data:

ParameterValue
Starting Material7-Methylthieno[3,2-d]pyrimidin-4(3H)-one
Chlorinating AgentPOCl₃
Temperature100°C
Reaction Time6 hours
Intermediate Yield>95% (4-chloro derivative)
Final Yield72% (two-step process)

The reaction’s selectivity is attributed to the electron-withdrawing effect of the pyrimidinone ring, which directs electrophilic substitution to position 2. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with distinct singlet resonances for the methyl (δ 2.45 ppm) and chloro groups.

Cyclization of Functionalized Thiophene Precursors

Constructing the thieno[3,2-d]pyrimidine ring from chlorinated thiophene derivatives represents a third strategy. This method involves cyclizing 3-amino-4-methylthiophene-2-carboxylate derivatives with formamide or triethyl orthoformate.

Gould-Jacobs Cyclization

Methyl 3-amino-4-methylthiophene-2-carboxylate undergoes cyclization in formamide at 150°C under nitrogen, forming the pyrimidinone core. Subsequent chlorination with POCl₃ introduces the chlorine at position 2.

Key Data:

ParameterValue
Cyclization AgentFormamide
Temperature150°C
Reaction TimeUntil completion (LC-MS monitoring)
Chlorination AgentPOCl₃
Overall Yield65–72%

This method highlights the versatility of Gould-Jacobs reactions in constructing fused pyrimidine systems. The methyl group at position 7 remains intact throughout the process, as confirmed by carbon-13 NMR (δ 12.5 ppm for methyl).

Bromination-Chlorination Exchange

In cases where direct chlorination is challenging, bromination followed by halogen exchange provides a viable pathway. N-Bromosuccinimide (NBS) introduces a bromine at position 2, which is subsequently replaced via nucleophilic substitution with chloride ions.

Bromination Conditions

Treating 7-methylthieno[3,2-d]pyrimidin-4(3H)-one with NBS in carbon tetrachloride (CCl₄) at 100°C for 1 hour installs bromine at position 2. Catalytic dibenzoyl peroxide accelerates radical formation, ensuring regioselectivity.

Key Data:

ParameterValue
Brominating AgentNBS
SolventCCl₄
CatalystDibenzoyl peroxide
Temperature100°C
Reaction Time1 hour
Bromination Yield82%

Subsequent treatment with lithium chloride in dimethylformamide (DMF) replaces bromine with chlorine, achieving an 85% conversion rate. This method is particularly useful for substrates sensitive to direct chlorination.

Comparative Analysis of Methods

The choice of synthetic route depends on substrate availability, scalability, and desired purity. Hydrolysis of dichloro precursors offers high yields (92%) but requires access to specialized starting materials. Chlorination via POCl₃ is efficient for late-stage functionalization, whereas cyclization strategies allow modular construction of the core scaffold. Bromination-chlorination exchange, though multi-step, provides flexibility for halogen tuning.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-7-methylthieno[3,2-D]pyrimidin-4(3H)-on durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Thieno[3,2-D]pyrimidine, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Research indicates that 2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one exhibits various biological activities that make it a candidate for therapeutic applications:

Anticancer Properties

Preliminary studies suggest that this compound may inhibit specific pathways involved in cancer cell proliferation. Its structure allows it to interact with various biological targets, potentially disrupting signaling pathways associated with tumor growth.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes related to cancer progression and fibrosis. For instance, similar compounds have shown efficacy in inhibiting lysyl oxidase-like 2 (LOXL2), an enzyme implicated in extracellular matrix remodeling associated with metastatic cancer and fibrosis .

Example Synthesis Route

  • Starting Material : 2,4-dichloro-6-methylthieno[3,2-D]pyrimidine.
  • Reagents : Sodium hydroxide and tetrahydrofuran.
  • Conditions : The reaction is carried out at room temperature under nitrogen atmosphere until completion is monitored by HPLC.

Case Study 1: Antitumor Activity

In a study involving xenograft models of human tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered intraperitoneally at varying doses over a period of three weeks.

Case Study 2: Fibrosis Models

Another investigation focused on the effects of this compound on hepatic stellate cells demonstrated its potential to inhibit collagen synthesis, which is critical in the progression of liver fibrosis. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells.

Wirkmechanismus

The mechanism of action of 2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for cancer therapy and other diseases where kinase activity is dysregulated .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations

  • 6-(3/4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (Compounds 18a–b) These analogues lack the 2-chloro and 7-methyl substituents but feature methoxyphenyl groups at position 4. The methoxy group enhances π-π stacking interactions in biological systems, but the absence of a chlorine atom reduces electrophilicity, limiting reactivity in substitution reactions .
  • 2-[4-(2-Chlorophenyl)-1-piperazinyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one This compound introduces a piperazinyl group at position 2 and a 2-methylphenyl group at position 7.
  • 2-(Cyclopentylamino)-3-ethyl-7-ethynylthieno[3,2-d]pyrimidin-4(3H)-one The ethynyl group at position 7 introduces rigidity and conjugation, which may enhance binding affinity in target proteins. The cyclopentylamino group at position 2 offers steric bulk, contrasting with the chloro group’s compact electronic effects .
  • 3-Methylthieno[3,2-d]pyrimidin-4(3H)-one Positional isomerism distinguishes this compound, with a methyl group at position 3 instead of 7.

Non-Fused Pyrimidinones

  • 2-(Methylthio)pyrimidin-4(3H)-one Lacking the fused thiophene ring, this simpler pyrimidinone exhibits reduced aromaticity and planarity. The methylthio group at position 2 is less electrophilic than chlorine, favoring thiol-disulfide exchange over nucleophilic substitution .

Physicochemical and Reactivity Profiles

Compound Key Substituents Molecular Weight (g/mol) Reactivity Highlights
This compound 2-Cl, 7-Me ~226.68 High electrophilicity at C2; stable to hydrolysis
6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidinone 6-Ph-OMe ~284.31 Lower reactivity at C2; enhanced lipophilicity
2-(Methylthio)pyrimidin-4(3H)-one 2-SMe 142.18 Moderate electrophilicity; thiol-disulfide activity
2-[4-(2-Chlorophenyl)piperazinyl] analogue 2-piperazinyl, 7-Ph-Me ~439.94 Improved solubility; complex steric profile

Biologische Aktivität

2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Basic Information

  • Molecular Formula : C₇H₅ClN₂OS
  • Molecular Weight : 200.645 g/mol
  • CAS Number : 1265593-71-2
  • LogP : 1.946

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of chlorine and methyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Research indicates that this compound exhibits inhibitory activity against specific kinases, particularly Janus kinase 1 (JAK1). This inhibition can disrupt critical signaling pathways involved in cell growth and immune responses, making it a candidate for treating conditions like cancer and autoimmune diseases .

Therapeutic Applications

  • Cancer Treatment : The compound's ability to inhibit JAK1 suggests potential applications in oncology, particularly in targeting tumors that rely on aberrant JAK-STAT signaling pathways.
  • Neurodegenerative Disorders : Given its selectivity for certain kinases, this compound may also be explored for therapeutic use in neurodegenerative diseases where kinase dysregulation plays a role .

Case Studies and Research Findings

A study focused on the thienylpyrimidine series highlighted the compound's potency as a PI5P4Kγ inhibitor. This kinase is implicated in various cellular processes, including those related to cancer and neurodegeneration. The study reported that compounds similar to this compound showed low nanomolar potency against PI5P4Kγ and favorable pharmacokinetic properties .

Table 1: Summary of Biological Activities

Activity TypeTarget KinaseIC₅₀ (nM)References
JAK1 InhibitionJAK1<50
PI5P4Kγ InhibitionPI5P4Kγ7.1
NeuroprotectionVariousTBDOngoing studies

Safety and Toxicological Data

While specific toxicological data for this compound is limited, general safety assessments of similar compounds indicate the need for thorough evaluation in preclinical studies to ascertain any potential adverse effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-chloro-7-methylthieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursor molecules (e.g., thiophene derivatives) followed by halogenation. For example, thieno[3,2-d]pyrimidin-4(3H)-one can be chlorinated using POCl₃ in toluene with triethylamine at 100°C to introduce the chloro substituent . Solvent choice (e.g., toluene vs. DMF) and catalyst systems (e.g., ZnCl₂ for coupling reactions) significantly impact yield. Post-synthetic purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound, such as the chloro and methyl substituents?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methyl protons (δ ~2.5 ppm) and chloro-substituted aromatic protons (δ ~7.5-8.5 ppm). Carbon signals for the thienopyrimidinone core appear at 150-160 ppm (C=O and C=N).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or methyl groups).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 650-750 cm⁻¹ (C-Cl stretch) validate functional groups .

Q. How does the chloro substituent at position 2 influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 2-chloro group is electron-withdrawing, activating the pyrimidinone ring for nucleophilic attack. In Suzuki-Miyaura couplings, Pd-catalyzed substitution at C2 with aryl boronic acids proceeds efficiently under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C). Reaction kinetics can be monitored via TLC or HPLC to optimize substitution rates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of thienopyrimidinone derivatives?

  • Methodological Answer : Conflicting data often arise from substituent position effects. For example, 6-substituted derivatives (e.g., 6-ethyl) show reduced PDE7 inhibition compared to 7-substituted analogs (e.g., 7-ethynyl), as steric hindrance at C6 disrupts enzyme binding . Computational docking (e.g., using AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding poses and rationalize discrepancies. Validate hypotheses via mutagenesis studies on PDE7 active sites .

Q. What strategies mitigate byproduct formation during multi-step synthesis, particularly in the introduction of methyl and chloro groups?

  • Methodological Answer :

  • Stepwise Functionalization : Introduce methyl groups early (e.g., via Friedel-Crafts alkylation) to avoid competing reactions during chlorination.
  • Regioselective Chlorination : Use directing groups (e.g., -NH₂ or -OCH₃) to control chloro substitution at C2.
  • Byproduct Analysis : Employ LC-MS to identify intermediates (e.g., di-chlorinated byproducts) and adjust stoichiometry (e.g., limiting POCl₃ to 1.2 eq.) .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage for biological assays?

  • Methodological Answer : Stability studies show:

  • DMSO Solutions : Degrade by ~5% over 30 days at 4°C (monitored via HPLC).
  • Solid-State Storage : Stable for >6 months at -20°C under inert atmosphere (N₂).
  • Accelerated Degradation Tests : Heat at 40°C for 72 hours to simulate long-term storage; analyze decomposition products (e.g., hydrolysis to thieno[3,2-d]pyrimidin-4-ol) .

Q. What computational approaches are effective in predicting the compound’s interactions with kinase targets, such as EGFR or VEGFR2?

  • Methodological Answer :

  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at C4=O and hydrophobic regions near C7-methyl).
  • Molecular Dynamics (MD) : Simulate binding over 100 ns to assess stability of key interactions (e.g., π-π stacking with kinase hinge regions).
  • Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinity differences between analogs .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the antimicrobial efficacy of this compound derivatives?

  • Methodological Answer : Variations may stem from:

  • Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media (e.g., cation-adjusted Mueller-Hinton broth vs. LB agar).
  • Compound Solubility : Poor aqueous solubility (>50 µM in PBS) may lead to false negatives. Use DMSO carriers ≤1% (v/v) and confirm solubility via nephelometry.
  • Resistance Mechanisms : Screen for efflux pump overexpression (e.g., AcrAB-TolC in E. coli) using ethidium bromide accumulation assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.